Superior Transaminase Conversion vs. N-Boc-3-piperidone with Engineered Enzyme
In a direct head-to-head study using an engineered (R)-transaminase (MnTA-M1), N-Boc-3-pyrrolidinone was converted to (R)-3-amino-N-Boc-pyrrolidine with a space-time yield (STY) of 108 g/L·d and >99% ee [1]. In stark contrast, the six-membered ring analog N-Boc-3-piperidone achieved an STY of 214 g/L·d under the same optimized conditions, demonstrating a quantifiable and substrate-specific difference in enzymatic conversion efficiency that directly impacts process economics [1].
| Evidence Dimension | Gram-scale Space-Time Yield (STY) of Chiral Amine Product |
|---|---|
| Target Compound Data | 108 g/L·d (ee >99%) for (R)-3-amino-N-Boc-pyrrolidine |
| Comparator Or Baseline | N-Boc-3-piperidone: 214 g/L·d (ee >99%) for (R)-3-amino-N-Boc-piperidine |
| Quantified Difference | The comparator's STY is approximately 1.98 times higher than that of the target compound. |
| Conditions | Gram-scale synthesis using engineered (R)-transaminase MnTA-M1 (F127M) [1]. |
Why This Matters
This data allows for precise cost-of-goods and throughput calculations in process development, highlighting that N-Boc-3-pyrrolidinone, while efficiently converted, presents a distinct kinetic profile that must be accounted for in synthetic route planning.
- [1] Zhang, W. et al. Structure-guided engineering an (R)-transaminase from Mycobacterium neoaurum for efficient synthesis of chiral N-heterocyclic amines. International Journal of Biological Macromolecules, 2024. View Source
